molecular formula C₂₀H₇D₈BrN₆O B1140965 Etravirine-d8 CAS No. 1142096-06-7

Etravirine-d8

Cat. No.: B1140965
CAS No.: 1142096-06-7
M. Wt: 443.33
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etravirine-d8 is a deuterated form of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor. Etravirine is primarily used in the treatment of human immunodeficiency virus type 1 infection. The deuterated form, this compound, is often utilized in scientific research to study the pharmacokinetics and pharmacodynamics of etravirine due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Etravirine-d8 involves the incorporation of deuterium atoms into the etravirine molecule. One practical method for synthesizing etravirine involves a microwave-promoted amination reaction. This method significantly reduces the reaction time from 12 hours to 15 minutes and improves the overall yield from 30.4% to 38.5% . The synthetic routes typically involve halogenated pyridines or 4-guanidinobenzonitrile as starting materials .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave-promoted methods can be scaled up to reduce production costs and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Etravirine-d8 undergoes various chemical reactions, including:

    Oxidation: Etravirine can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the etravirine molecule.

    Substitution: Halogenated intermediates in the synthesis of etravirine can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium iodide and potassium carbonate are employed in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of etravirine with modified functional groups, which can be used for further pharmacological studies.

Scientific Research Applications

Chemical Applications

Etravirine-d8 is extensively utilized in chemical research to investigate reaction mechanisms and metabolic pathways. Its deuterated nature allows for precise tracking of molecular interactions and transformations.

  • Mechanistic Studies : Researchers employ this compound to elucidate the mechanisms of drug metabolism and interactions. The incorporation of deuterium can facilitate studies using techniques such as mass spectrometry, where differences in mass can help identify metabolic pathways.
  • Quantitative Analysis : this compound serves as an internal standard in quantitative assays to measure the concentration of etravirine in biological samples, enhancing the accuracy of pharmacokinetic studies.

Biological Applications

In biological research, this compound aids in understanding how etravirine interacts with biological macromolecules and its effects on cellular processes.

  • Pharmacodynamics and Pharmacokinetics : this compound is crucial for studying the pharmacokinetic profiles of etravirine. It helps assess absorption, distribution, metabolism, and elimination parameters without interference from the non-deuterated form.
  • Mechanism of Action Studies : The compound's ability to inhibit reverse transcriptase allows researchers to explore its effects on HIV replication cycles. By utilizing this compound, scientists can better understand how etravirine affects viral RNA conversion into DNA, a critical step in HIV replication.

Medical Applications

This compound's role extends into clinical research as well, particularly in evaluating treatment efficacy and safety profiles.

Clinical Case Studies

Several clinical trials have highlighted the effectiveness of this compound in treatment-experienced patients:

  • Phase IIb Trials : In these trials involving patients with prior exposure to non-nucleoside reverse transcriptase inhibitors (NNRTIs), this compound demonstrated significant improvements in virological responses when added to optimized background therapy over 24 weeks.
  • Safety Profile : Common side effects reported include mild to moderate rash, nausea, and diarrhea. Serious adverse reactions are rare but include hypersensitivity reactions.

Comparative Efficacy Against HIV Strains

This compound has shown efficacy against various HIV strains, including those resistant to first-generation NNRTIs. The following table summarizes its comparative efficacy:

Strain TypeEC50 (nM)Resistance Profile
Wild-type HIV-11.4 - 4.8Sensitive to NNRTIs
HIV-23.5Limited resistance
NNRTI-resistant HIVVariesActive against K103N mutation

Future Directions and Potential for Repurposing

Recent studies suggest that this compound may have applications beyond its antiviral properties. Research indicates potential anti-cancer effects, particularly in inhibiting tumor growth by targeting specific pathways associated with tumorigenesis. For example, it has shown promise in modulating levels of AGR2 in ovarian cancer cell proliferation studies.

Mechanism of Action

Etravirine-d8 exerts its effects by directly inhibiting the reverse transcriptase enzyme of human immunodeficiency virus type 1. It binds to the reverse transcriptase enzyme and blocks its DNA-dependent and RNA-dependent polymerase activity. This inhibition prevents the replication of the virus and reduces the viral load in patients .

Comparison with Similar Compounds

    Nevirapine: A first-generation non-nucleoside reverse transcriptase inhibitor with a lower genetic barrier to resistance.

    Efavirenz: Another first-generation non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Rilpivirine: A second-generation non-nucleoside reverse transcriptase inhibitor with a higher genetic barrier to resistance compared to first-generation inhibitors.

Uniqueness of Etravirine-d8: this compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise pharmacokinetic and pharmacodynamic studies. Its higher genetic barrier to resistance makes it a valuable option in the treatment of human immunodeficiency virus type 1 infection, especially in patients with resistance to other non-nucleoside reverse transcriptase inhibitors .

Biological Activity

Etravirine-d8 is a deuterated form of etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used primarily in the treatment of HIV-1. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, efficacy against HIV, and potential applications in other therapeutic areas.

This compound exerts its antiviral effects by directly inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition blocks both DNA-dependent and RNA-dependent polymerase activities, preventing the virus from replicating effectively. Importantly, this compound does not inhibit human DNA polymerases, which minimizes potential side effects associated with other antiretroviral therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and elimination:

  • Absorption : Maximum plasma concentrations are typically reached within 2.5 to 4 hours post-administration. The bioavailability can be significantly affected by food intake, with a near 50% decrease observed when taken on an empty stomach .
  • Distribution : this compound has a high protein binding rate of approximately 99.9%, primarily binding to albumin and alpha-1 acid glycoprotein .
  • Metabolism : It is predominantly metabolized by CYP450 enzymes (CYP3A4, CYP2C9, CYP2C19), producing metabolites that retain less than 90% of the original compound's activity .
  • Elimination : The compound is primarily eliminated through feces (approximately 93.7%), with minimal renal clearance. The half-life ranges from 9.05 to 41 hours .

Efficacy Against HIV

This compound has demonstrated significant efficacy against various strains of HIV-1, including those resistant to first-generation NNRTIs. Clinical studies indicate that it has an effective concentration (EC50) ranging from 1.4 nM to 4.8 nM against wild-type HIV-1 and retains activity against HIV-2 with an EC50 of approximately 3.5 μM .

Table 1: Comparative Efficacy of this compound Against Different HIV Strains

Strain TypeEC50 (nM)Resistance Profile
Wild-type HIV-11.4 - 4.8Sensitive to NNRTIs
HIV-23.5Limited resistance
NNRTI-resistant HIVVariesActive against K103N mutation

Clinical Case Studies

Several clinical trials have evaluated the effectiveness and safety profile of this compound in treatment-experienced patients:

  • Phase IIb Trials : These trials included patients with prior exposure to NNRTIs and protease inhibitors. This compound was shown to improve virological responses significantly compared to placebo when added to an optimized background therapy (OBT) regimen over a period of 24 weeks .
  • Safety Profile : Common side effects reported include mild to moderate rash, nausea, diarrhea, and peripheral neuropathy. Serious adverse reactions such as hypersensitivity reactions have been documented but are relatively rare .

Potential for Repurposing

Recent studies have suggested potential applications for this compound beyond its antiviral properties. Notably, research indicates that it may inhibit tumor growth in certain cancer models by targeting specific pathways associated with tumorigenesis. For instance, it has shown promise in inhibiting ovarian cancer cell proliferation through modulation of AGR2 levels .

Q & A

Q. Basic: What experimental design considerations are critical for preclinical studies involving Etravirine-d8?

Methodological Answer:
Preclinical studies should prioritize defining clear objectives (e.g., pharmacokinetics, resistance profiling) and selecting endpoints aligned with regulatory guidelines such as ICH E8(R1) . Key steps include:

  • Population Selection : Use HIV-1 strains with documented non-nucleoside reverse transcriptase inhibitor (NNRTI) resistance to mirror clinical relevance .
  • Control Groups : Incorporate placebo arms and background regimens (e.g., darunavir/ritonavir) to isolate this compound’s effects .
  • Bias Mitigation : Randomize treatment allocation and blind analysts to phenotypic/genotypic data during initial stages .
  • Statistical Power : Collaborate with statisticians to determine sample sizes sufficient to detect virologic response thresholds (e.g., <50 HIV-1 RNA copies/mL) .

Q. Advanced: How can researchers resolve contradictions in this compound resistance profiles across different HIV-1 subtypes?

Methodological Answer:
Contradictions often arise from subtype-specific mutations (e.g., K101P in subtype C vs. V179D in subtype B). To address this:

  • Multivariate Analysis : Use pooled datasets (e.g., DUET-1/DUET-2 trials) to identify baseline genotypic-phenotypic correlations while controlling for subtype variability .
  • Weighted Genotypic Scoring : Assign relative weight factors to 17 this compound resistance-associated mutations (RAMs) using random forest models, which account for differential impacts on fold-change in EC50 .
  • Subgroup Stratification : Analyze virologic responses by subtype in post-hoc analyses, applying Bonferroni corrections to minimize false positives .
  • In Silico Modeling : Validate findings with molecular dynamics simulations to assess structural impacts of subtype-specific mutations .

Q. Basic: What literature search strategies ensure comprehensive coverage of this compound research?

Methodological Answer:

  • Database Selection : Combine EMBASE, MEDLINE, Web of Science, and Google Scholar to capture 90% of relevant studies .
  • Search Syntax : Use Boolean terms (e.g., "this compound AND (resistance OR pharmacokinetics) NOT mass production") and update queries iteratively with AI tools like Sysrev to expand terminology .
  • Citation Chaining : Track references from seminal papers (e.g., Vingerhoets et al., 2010) to identify overlooked studies .
  • Grey Literature : Include conference abstracts (e.g., CROI) and regulatory documents (EMA/FDA) for unpublished data .

Q. Advanced: How should researchers analyze this compound’s long-term efficacy while accounting for attrition bias in clinical trials?

Methodological Answer:

  • Intent-to-Treat (ITT) Analysis : Include all randomized patients, classifying discontinuations as failures to avoid overestimating efficacy .
  • Sensitivity Analyses : Compare results with per-protocol cohorts to quantify attrition’s impact on endpoints (e.g., viral load suppression) .
  • Cox Proportional Hazards Models : Adjust for covariates (e.g., baseline viral load, prior enfuvirtide use) to isolate this compound’s effect .
  • Missing Data Imputation : Apply multiple imputation techniques for dropouts, validating assumptions via Rubin’s rules .

Q. Basic: What ethical and reporting standards apply to publishing this compound trial data?

Methodological Answer:

  • Patient Anonymization : Replace identifiers with codes and avoid disclosing geographic specifics in small cohorts .
  • Transparency : Disclose conflicts of interest (e.g., industry funding) and register trials prospectively on ClinicalTrials.gov .
  • Data Sharing : Deposit raw phenotypic/genotypic data in repositories like GenBank, adhering to FAIR principles .
  • Discussion of Limitations : Explicitly address biases (e.g., selection bias in treatment-experienced populations) and generalize findings cautiously .

Q. Advanced: What methodologies optimize the detection of novel this compound resistance mutations in heterogeneous viral populations?

Methodological Answer:

  • Deep Sequencing : Use next-generation sequencing (NGS) at ≥1,000x coverage to detect low-frequency variants (<20% prevalence) .
  • Phenotypic Cutoffs : Apply sliding-window analyses to establish clinical cutoffs (CCOs) for reduced susceptibility (e.g., lower CCO = 3.0-fold change in EC50) .
  • Machine Learning : Train algorithms on DUET trial data to predict mutation impacts, prioritizing RAMs with high Gini importance scores .
  • Clonal Analysis : Isolate and culture viral quasispecies to confirm mutation-phenotype linkages in vitro .

Q. Basic: How should contradictory findings between in vitro and in vivo this compound studies be addressed?

Methodological Answer:

  • Dose-Response Reconciliation : Compare in vitro EC50 values with plasma concentrations achieved in clinical trials, adjusting for protein binding .
  • Resistance Validation : Replicate in vitro findings using patient-derived viral isolates in place of lab-adapted strains .
  • Mechanistic Studies : Conduct time-to-resistance experiments to model mutation accumulation rates across systems .
  • Meta-Analysis : Pool data from >5 studies to quantify heterogeneity (I² statistic) and identify moderators (e.g., assay type) .

Q. Advanced: What strategies improve the reproducibility of this compound resistance assays across laboratories?

Methodological Answer:

  • Standardized Protocols : Adopt WHO-recommended methods for phenotypic assays (e.g., Antivirogram®) and validate against reference strains .
  • Inter-Lab Calibration : Share control samples (e.g., HIV-1 IIIB) to align EC50 measurements and reduce variability .
  • Blinded Re-Testing : Have a third party re-analyze 10% of samples to calculate Cohen’s κ for genotypic-phenotypic concordance .
  • Open Science Tools : Use platforms like Zenodo to share protocols and raw data, enabling independent verification .

Properties

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-2,6-dideuterio-3,5-bis(trideuteriomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i1D3,2D3,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGWGZALEOIKDF-SKJDFIQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])[2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727457
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis[(~2~H_3_)methyl](~2~H_2_)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142096-06-7
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis[(~2~H_3_)methyl](~2~H_2_)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.